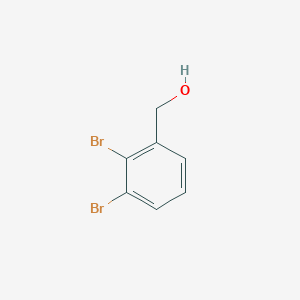

2,3-Dibromobenzyl alcohol

Description

Properties

IUPAC Name |

(2,3-dibromophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBRMTXLZSLTBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromobenzyl alcohol can be synthesized through several methods. One common approach involves the bromination of benzyl alcohol using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and is carried out at a specific temperature to ensure selective bromination at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The choice of brominating agents and reaction conditions is optimized to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atoms can be reduced to form the corresponding benzyl alcohol.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed:

Oxidation: 2,3-Dibromobenzaldehyde or 2,3-dibromobenzoic acid.

Reduction: Benzyl alcohol.

Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 2,3-dibromobenzyl alcohol exhibits notable antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's bromine substituents enhance its biological activity, making it a candidate for further pharmacological studies .

Pharmaceutical Intermediate

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it is involved in synthesizing compounds with anti-inflammatory and analgesic properties .

Environmental Science

Biodegradation Studies

this compound has been studied for its biodegradability and environmental impact. Research on its degradation pathways has provided insights into how halogenated compounds can be broken down in natural environments, which is crucial for assessing their ecological risks .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized as a building block for synthesizing various polymeric materials. Its reactive hydroxyl group can participate in polymerization reactions, leading to the development of new materials with tailored properties suitable for applications in coatings and adhesives .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, showcasing its potential as a natural preservative in food and pharmaceutical products.

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of this compound revealed that it undergoes significant biodegradation when exposed to microbial communities in soil. The study found that over 70% of the compound was degraded within two weeks, indicating a relatively low risk of accumulation in the environment.

Mechanism of Action

2,3-Dibromobenzyl alcohol can be compared with other brominated benzyl alcohols, such as 3,5-dibromobenzyl alcohol and 4-bromobenzyl alcohol. These compounds share similar chemical properties but differ in the position and number of bromine atoms, which can influence their reactivity and applications. The unique positioning of bromine atoms in this compound makes it distinct and suitable for specific reactions and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2,3-dibromobenzyl alcohol with halogenated benzyl alcohol derivatives, focusing on structural, synthetic, and functional differences.

Table 1: Comparative Analysis of Halogenated Benzyl Alcohols

Structural and Functional Insights

Substitution Patterns :

- This compound : Bromine atoms at the 2- and 3-positions confer steric hindrance, influencing its reactivity and interaction with biological targets .

- 3,5-Dibromobenzyl Alcohol : Symmetrical bromination enhances thermal stability (m.p. 107–108°C) but reduces water solubility compared to the sulfate derivative of the 2,3-isomer .

- 6-Bromo-2,3-dichlorobenzyl Alcohol : Mixed halogenation (Br and Cl) increases molecular weight (256 g/mol) and volatility (b.p. 320.4°C) but introduces toxicity risks (H303, H313 hazards) .

Synthetic vs. Natural Origins: The 2,3-dibromo and 3,5-dibromo isomers highlight the role of marine algae in producing bioactive bromophenols, whereas 2,4-dibromo and dichloro-bromo variants are exclusively synthetic .

Biological Activities: Cytotoxicity: this compound derivatives show selective cytotoxicity against cancer cells, attributed to bromine-mediated DNA intercalation . Antioxidant Capacity: The phenolic hydroxyl group in this compound scavenges free radicals, a property shared with 3,5-dibromo-4-hydroxybenzyl alcohol .

Critical Notes

- Natural Variability: Extraction methods and algal species influence the yield and sulfation of this compound.

- Safety Profiles : Synthetic analogs like 6-bromo-2,3-dichlorobenzyl alcohol require stringent handling due to toxicity, whereas naturally derived compounds pose fewer immediate hazards .

Biological Activity

2,3-Dibromobenzyl alcohol is a brominated phenolic compound derived from marine algae, particularly from the genus Polysiphonia. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms at the 2 and 3 positions of the benzyl ring. Its molecular formula is , and it exhibits unique physical and chemical properties that contribute to its biological activities.

Antimicrobial Activity

Numerous studies have documented the antimicrobial effects of this compound against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity with MIC values ranging from 25 μg/mL against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Proteus vulgaris, Salmonella typhimurium) .

- Mechanism of Action : The antimicrobial action is believed to be linked to the disruption of bacterial cell wall components, such as lipopolysaccharides, leading to cell death .

Antioxidant Activity

This compound exhibits notable antioxidant properties, which are critical in mitigating oxidative stress in biological systems:

- DPPH Radical Scavenging Assay : The compound showed effective scavenging activity against DPPH radicals, indicating its potential as a natural antioxidant .

- Comparative Efficacy : In comparative studies, it was found that bromophenol derivatives with free hydroxyl groups exhibited stronger antioxidant activities than their methylated counterparts .

Anticancer Potential

The anticancer properties of this compound have been explored in various cellular models:

- Induction of Apoptosis : Research indicates that this compound can induce mitochondrial apoptosis in cancer cells. For instance, it has been shown to inhibit topoisomerase I activity, which is crucial for DNA replication and repair in cancer cells .

- Cell Viability Studies : In K562 leukemia cells, exposure to this compound resulted in reduced cell viability and increased apoptosis markers .

Enzyme Inhibition

This compound has also been reported to inhibit specific enzymes:

- Alpha-Glucosidase Inhibition : This compound was found to inhibit alpha-glucosidase with an IC50 value of approximately 1.0–1.2 mM. This suggests its potential utility in managing postprandial blood glucose levels .

Case Study 1: Antimicrobial Efficacy

A study isolated this compound from Polysiphonia lanosa and assessed its antimicrobial activity against various pathogens. The results confirmed its effectiveness at low concentrations (MIC = 25 μg/mL) across multiple bacterial strains .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound significantly scavenged free radicals. The compound's antioxidant capacity was comparable to well-known antioxidants like epigallocatechin gallate (EGCG), highlighting its potential as a natural preservative in food systems .

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic routes for 2,3-dibromobenzyl alcohol, and what are their comparative advantages?

- Methodological Answer : A common approach involves reducing 2,3-dibromobenzaldehyde using lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) under inert conditions (e.g., nitrogen atmosphere). This method typically achieves high yields (>90%) and purity, validated by NMR and FT-IR spectroscopy . Alternative routes, such as catalytic hydrogenation or enzymatic reduction, may offer better selectivity for sensitive substrates but require optimization of reaction parameters (temperature, catalyst loading) . Comparative studies should include yield, purity (GC-MS), and scalability metrics.

Q. How can researchers reliably quantify this compound in complex matrices like marine biomass?

- Methodological Answer : Sequential direct-immersion/headspace solid-phase microextraction (DI-HS-SPME) coupled with GC-MS/MS is effective for isolating and quantifying halogenated benzyl alcohols in biological samples. Key parameters include fiber type (e.g., polydimethylsiloxane/divinylbenzene), extraction time (30–60 min), and desorption temperature (250–280°C). Calibration curves using deuterated analogs (e.g., 3-nitrobenzyl-d6 alcohol) improve accuracy in trace analysis . Validation should follow ICH guidelines, including recovery rates (80–120%) and limits of detection (LOD < 0.1 ppm) .

Q. What is the natural occurrence of this compound, and how does its biosynthesis occur in marine organisms?

- Methodological Answer : this compound derivatives, such as its 4,5-disulfate dipotassium salt, are isolated from red algae (e.g., Polysiphonia lanosa) via ethanol extraction and ion-exchange chromatography. Biosynthesis likely involves bromoperoxidase-mediated halogenation of benzyl alcohol precursors in marine symbionts. Researchers should employ stable isotope labeling (e.g., ¹³C-glucose) and LC-HRMS to track metabolic pathways in algal cultures .

Advanced Research Questions

Q. How can electrochemical methods be optimized for selective oxidation or functionalization of this compound?

- Methodological Answer : Electrochemical oxidation using mediators like N-hydroxyphthalimide (NHPI, 20 mol%) in acetonitrile/water (9:1) at 1.5 V (vs. Ag/AgCl) converts benzyl alcohols to aldehydes with >85% efficiency. Critical factors include pH control (neutral to weakly acidic), electrolyte choice (e.g., LiClO₄), and pulse potentiostatic techniques to minimize overoxidation. In-situ FTIR spectroscopy helps monitor reaction progress .

Q. What role does this compound play in modulating enzymatic or cellular processes, and how can this be experimentally validated?

- Methodological Answer : Structural analogs (e.g., 3-hydroxybenzyl alcohol) exhibit antioxidant activity via radical scavenging assays (DPPH, ABTS). For this compound, researchers should assess cytotoxicity (MTT assay), ROS inhibition (flow cytometry with DCFH-DA), and enzyme inhibition (e.g., COX-2 via fluorometric kits). Molecular docking studies (AutoDock Vina) can predict binding affinities to target proteins .

Q. How do structural modifications (e.g., bromine position, sulfation) affect the physicochemical and biological properties of this compound?

- Methodological Answer : Comparative studies of halogenated analogs (e.g., 2,6-dichloro vs. 2,3-dibromo derivatives) reveal that bromine position influences lipophilicity (logP via shake-flask method) and bioactivity. Sulfation at the 4,5-position enhances water solubility but reduces membrane permeability (Caco-2 assay). QSAR models using DFT-calculated descriptors (HOMO-LUMO, polarizability) can rationalize structure-activity trends .

Methodological Considerations for Data Interpretation

- Contradictory Data : Discrepancies in reported yields or bioactivity may arise from impurities (e.g., residual solvents in synthesis) or assay variability (e.g., cell line differences). Replicate experiments with orthogonal analytical techniques (HPLC vs. GC-MS) and standardized protocols (e.g., OECD guidelines) are critical .

- Advanced Characterization : Use X-ray crystallography for absolute configuration determination and dynamic light scattering (DLS) to assess aggregation in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.